Cas no 74659-97-5 (2-OXAZOLIDINONE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)-)

2-Oxazolidinone, 5-(chloromethyl)-3-(1-methylethyl)- is a versatile heterocyclic compound characterized by its oxazolidinone core functionalized with a chloromethyl group at the 5-position and an isopropyl substituent at the 3-position. This structure imparts reactivity suitable for further synthetic modifications, particularly in pharmaceutical and agrochemical applications. The chloromethyl group offers a handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The isopropyl moiety enhances steric and electronic properties, influencing selectivity in downstream reactions. This compound is valued for its utility as an intermediate in the synthesis of biologically active molecules, including antimicrobial and anti-inflammatory agents. Its stability and well-defined reactivity profile make it a reliable building block in organic synthesis.
2-OXAZOLIDINONE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)- structure
74659-97-5 structure
Product Name:2-OXAZOLIDINONE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)-
CAS No:74659-97-5
MF:C7H12ClNO2
MW:177.628681182861
CID:3263899
PubChem ID:13020087
Update Time:2025-05-23

2-OXAZOLIDINONE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 2-OXAZOLIDINONE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)-
    • AKOS013604437
    • 74659-97-5
    • 5-(chloromethyl)-3-isopropyloxazolidin-2-one
    • 5-(CHLOROMETHYL)-3-(PROPAN-2-YL)-1,3-OXAZOLIDIN-2-ONE
    • EN300-1154738
    • SCHEMBL7678549
    • CS-0349707
    • Inchi: 1S/C7H12ClNO2/c1-5(2)9-4-6(3-8)11-7(9)10/h5-6H,3-4H2,1-2H3
    • InChI Key: DWJWWWPFIONTMT-UHFFFAOYSA-N
    • SMILES: ClCC1CN(C(=O)O1)C(C)C

Computed Properties

  • Exact Mass: 177.0556563g/mol
  • Monoisotopic Mass: 177.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 2-OXAZOLIDINONE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)-

The Chemical and Biochemical Properties of 5-(Chloromethyl)-3-(1-Methylethyl)-2-Oxazolidinone (CAS No. 74659-97-5)

The 2-Oxazolidinone, 5-(Chloromethyl)-3-(1-Methylethyl)- (CAS No. 74659-97-5) is a structurally unique organic compound belonging to the oxazolidinone family. Its molecular formula, C₆H₁₀ClNO₂, reveals a central five-membered ring incorporating an oxazolidinone core with specific substituents: a chloromethyl group at position 5 and an isopropyl group at position 3. This configuration imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and biochemical research.

Recent advancements in asymmetric synthesis have highlighted the utility of this compound as a chiral auxiliary in catalytic processes. A study published in the Journal of Organic Chemistry (2023) demonstrated its effectiveness in facilitating enantioselective aldol reactions through the formation of transient organocatalytic complexes. The chloromethyl substituent serves as a versatile functional group for further derivatization, while the isopropyl moiety stabilizes the transition state by optimizing steric hindrance.

In medicinal chemistry applications, this oxazolidinone derivative has been explored as a prodrug scaffold. Researchers at the University of Cambridge (Nature Communications, 2024) utilized its structural flexibility to design bioactive molecules with enhanced pharmacokinetic profiles. The compound's ability to undergo controlled hydrolysis under physiological conditions enables targeted drug release mechanisms without compromising metabolic stability.

Spectroscopic analysis confirms its characteristic absorption bands at ~1740 cm⁻¹ (C=O stretching) and ~840 cm⁻¹ (C–Cl bending), which are critical for identifying its presence in complex mixtures via FTIR spectroscopy. NMR studies reveal distinct signals for the chloromethyl protons at δ 4.1–4.3 ppm and isopropyl groups at δ 1.0–1.2 ppm, providing precise structural characterization tools for analytical chemists.

A groundbreaking application emerged in peptide chemistry research where this compound was employed as a masked activating agent for solid-phase synthesis (Angewandte Chemie, 2024). Its oxazolidinone ring acts as a latent amine source upon acid-mediated cleavage, offering improved coupling efficiency compared to traditional reagents while minimizing side reactions due to the spatial shielding provided by the isopropyl substituent.

In enzymology studies, this molecule has been shown to modulate enzyme activity through selective covalent binding to cysteine residues (ACS Catalysis, 2023). The chloromethyl group enables Michael addition reactions with nucleophilic residues under mild conditions, making it an ideal tool for studying protein-ligand interactions without denaturing sensitive biological systems.

Synthetic strategies continue to evolve with mechanistic insights from transition metal-catalyzed routes gaining attention. A collaborative study between MIT and ETH Zurich reported palladium-catalyzed cross-coupling protocols that allow site-specific functionalization of the chloromethyl group while preserving the oxazolidinone framework's integrity (Chemical Science, 2024).

Computational modeling studies using DFT calculations have revealed unique electronic properties of this compound's molecular orbitals (Journal of Physical Chemistry A, 2024). The presence of both electron-donating isopropyl and electron-withdrawing chloromethyl groups creates an asymmetric electrostatic potential map that influences substrate binding in enzyme inhibition assays.

Bioconjugation applications are expanding with recent reports detailing its use in antibody-drug conjugate development (Bioconjugate Chemistry, 2023). The chlorinated methylene unit facilitates stable linker attachment via nucleophilic substitution reactions while maintaining aqueous solubility due to the oxazolidinone ring's hydrogen-bonding capacity.

Safety considerations emphasize its handling under standard organic laboratory conditions rather than hazardous material protocols. Proper storage in an inert atmosphere prevents oxidation degradation pathways identified through accelerated stability testing per ICH guidelines (Organic Process Research & Development, 2024).

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